molecular formula C17H20N4O2S B12176515 N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide

Cat. No.: B12176515
M. Wt: 344.4 g/mol
InChI Key: LSVDVUYTMLMEEP-UHFFFAOYSA-N
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Description

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide is a sulfonamide derivative containing a [1,2,4]triazolo[4,3-a]pyridine core. The compound features a branched 3-methylbutyl chain at position 1 of the triazolopyridine and a benzenesulfonamide group at position 2. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and nitrogen-rich heterocycles are pharmacologically active.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide

InChI

InChI=1S/C17H20N4O2S/c1-13(2)12-15(17-19-18-16-10-6-7-11-21(16)17)20-24(22,23)14-8-4-3-5-9-14/h3-11,13,15,20H,12H2,1-2H3

InChI Key

LSVDVUYTMLMEEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring is formed through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under specific conditions. This step often requires the use of a catalyst, such as copper(I) iodide, to facilitate the cyclization.

  • Attachment of the Pyridine Ring: : The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate. This step may require the use of a base, such as potassium carbonate, to promote the reaction.

  • Introduction of the Butyl Chain: : The butyl chain is attached to the triazole-pyridine intermediate through an alkylation reaction. This step typically involves the use of an alkyl halide and a base, such as sodium hydride, to facilitate the alkylation.

  • Sulfonamide Formation: : The final step involves the introduction of the benzenesulfonamide group through a sulfonylation reaction. This step requires the use of a sulfonyl chloride derivative and a base, such as triethylamine, to promote the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, where specific functional groups are oxidized to form new products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents include halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, amines, alcohols, and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions may yield various derivatives with different functional groups.

Scientific Research Applications

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide has several scientific research applications, including:

  • Medicinal Chemistry: : The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. It is used in the development of new drugs and therapeutic agents.

  • Biological Research: : The compound is used in biological assays to study its effects on various biological systems, including cell cultures and animal models.

  • Pharmaceutical Research: : The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

  • Industrial Applications: : The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for chemical synthesis.

Mechanism of Action

The mechanism of action of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

  • Inhibiting Enzymes: : The compound may inhibit specific enzymes involved in critical biological processes, such as DNA replication, protein synthesis, or metabolic pathways.

  • Binding to Receptors: : The compound may bind to specific receptors on the surface of cells, triggering a cascade of cellular responses.

  • Intercalating DNA: : The compound may intercalate into DNA, disrupting the normal structure and function of the DNA molecule.

  • Modulating Signaling Pathways: : The compound may modulate specific signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural Analogues in Antimalarial Research

Several [1,2,4]triazolo[4,3-a]pyridine sulfonamides have been studied as antimalarial agents. For example:

  • 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (IC50 = 2.24 µM against Plasmodium falciparum) and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (IC50 = 4.98 µM) .
Key Structural Differences:
  • Substituent Position : The target compound has a benzenesulfonamide group at position 3, whereas the antimalarial analogues in feature sulfonamides at positions 6 or 6.
  • Activity Implications : The antimalarial compounds were optimized via virtual screening against falcipain-2, a cysteine protease critical in Plasmodium hemoglobin digestion. The target compound’s longer alkyl chain may reduce steric compatibility with falcipain-2’s active site, suggesting divergent biological targets .

Anticancer Derivatives with Triazolopyridine Scaffolds

Triazoloquinoxaline and bis-triazoloquinoxaline derivatives, such as 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl) acetamide, demonstrate cytotoxicity against tumor cell lines (HePG-2, Hep-2, Caco-2) via Topoisomerase II (TopoII) inhibition, DNA intercalation, and apoptosis induction .

Key Differences:
  • Core Heterocycle: The target compound’s pyridine fusion differs from quinoxaline in anticancer analogues, which enhances planar surface area for DNA intercalation.

Sulfonamide Variants in Patent Literature

Patent applications describe compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ) and N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-methoxyethanesulfonamide ().

Structural and Functional Contrasts:
  • Heterocyclic Fusion : The target compound’s triazolopyridine contrasts with pyrazolopyrimidine () or pyrrolotriazolopyrazine (), which may influence kinase or protease selectivity.
  • Sulfonamide Modifications : The benzenesulfonamide in the target compound lacks methoxyethyl or cyclopropane substituents seen in patented analogues, affecting solubility and metabolic stability.

Comparative Data Table

Compound Name Molecular Weight Key Substituents Biological Activity/Target IC50 or Activity Notes Source
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide ~401.4* 3-methylbutyl, benzenesulfonamide Not reported (structural analogue focus) N/A Inference
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide ~498.5 Ethyl, fluorobenzyl, methoxyphenyl Antimalarial (falcipain-2 inhibition) 2.24 µM
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl) acetamide ~534.5 Bis-triazoloquinoxaline, thioacetamide Anticancer (TopoII inhibition) IC50 ~1.8–3.5 µM (Caco-2)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo...) ~589.1 Pyrazolopyrimidine, chromen-4-one Kinase inhibition (inferred) Patent example (no IC50)

*Estimated based on ’s structurally similar compound (C15H14F3N5O3S, MW 401.4).

Biological Activity

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

The compound features a triazolo-pyridine moiety linked to a butyl chain and a benzenesulfonamide group. Its structural complexity suggests diverse biological interactions. The presence of the triazole ring is particularly significant as it is known to influence various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate the activity of enzymes and receptors involved in inflammatory responses and cellular stress pathways.

Potential Targets:

  • p38 Mitogen-Activated Protein Kinase (MAPK) : Inhibition of this kinase is linked to anti-inflammatory effects, making the compound a candidate for treating conditions such as rheumatoid arthritis.
  • Phosphatidylinositol 3-Kinase (PI3K) : Some derivatives have shown inhibitory effects on PI3K pathways, which are crucial in cancer biology and metabolism regulation .

Antiinflammatory and Anticancer Activities

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and anticancer properties. A summary of key findings from various studies is presented in the following table:

Study ReferenceCell Line/ModelBiological ActivityIC50 Value
Human Monocytic U937 cellsInhibition of inflammatory markers140 nM
Mouse Melanoma B16-F10Cytotoxicity assessment49.85 µM
Various cancer cell linesAntiproliferative effectsVaries by compound

Case Studies

  • Inhibition of p38 MAPK : A study demonstrated that derivatives of the compound significantly reduced p38 MAPK activity in vitro, suggesting potential for development as anti-inflammatory agents in clinical settings.
  • Cytotoxicity Against Cancer Cells : In vitro tests on human breast cancer cell lines showed that the compound induced apoptosis at concentrations lower than those required for standard chemotherapeutics, highlighting its potential as an anticancer agent .

Q & A

Advanced Research Question

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Analytical monitoring : Use LC-MS to detect hydrolysis byproducts (e.g., sulfonic acid formation) .
  • Excipient screening : Test stabilizers (e.g., antioxidants) in lyophilized formulations .

What role do substituents on the triazolopyridine ring play in modulating biological activity?

Advanced Research Question

  • 3-position substituents : Methyl/ethyl groups improve solubility but may reduce target engagement .
  • Electron-deficient rings (e.g., pyridazine analogs): Enhance binding to ATP-binding pockets (e.g., kinase inhibitors) .
  • Steric effects : Cyclopropyl groups at the 6-position restrict conformational flexibility, increasing selectivity .

Methodological Recommendations

  • Synthetic Optimization : Prioritize flow chemistry for hazardous intermediates (e.g., azide precursors) .
  • Data Validation : Use PubChem’s bioactivity datasets (e.g., AID 743255) as cross-reference .
  • Safety : Handle sulfonamide intermediates with PPE due to potential mutagenicity .

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